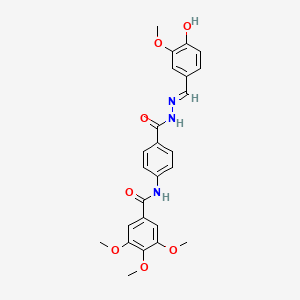![molecular formula C12H12N2O3S B14343803 2-Methyl-4-[2-(4-nitrophenoxy)ethyl]-1,3-thiazole CAS No. 103788-68-7](/img/structure/B14343803.png)
2-Methyl-4-[2-(4-nitrophenoxy)ethyl]-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-[2-(4-nitrophenoxy)ethyl]-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a nitrophenoxyethyl group attached to the thiazole ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[2-(4-nitrophenoxy)ethyl]-1,3-thiazole typically involves multiple steps, starting with the preparation of the thiazole ring followed by the introduction of the nitrophenoxyethyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The nitrophenoxyethyl group can then be introduced through nucleophilic substitution reactions using suitable reagents and solvents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-[2-(4-nitrophenoxy)ethyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: The nitrophenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of suitable solvents and catalysts.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-4-[2-(4-nitrophenoxy)ethyl]-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-[2-(4-nitrophenoxy)ethyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The nitrophenoxyethyl group can interact with biological macromolecules, leading to various biochemical effects. The thiazole ring can also participate in electron transfer reactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Nitrophenoxy)ethanol: Similar in structure but lacks the thiazole ring.
4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid: Contains a similar nitrophenoxy group but has different functional groups and a different core structure.
Uniqueness
2-Methyl-4-[2-(4-nitrophenoxy)ethyl]-1,3-thiazole is unique due to the presence of both the thiazole ring and the nitrophenoxyethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
103788-68-7 |
|---|---|
Formule moléculaire |
C12H12N2O3S |
Poids moléculaire |
264.30 g/mol |
Nom IUPAC |
2-methyl-4-[2-(4-nitrophenoxy)ethyl]-1,3-thiazole |
InChI |
InChI=1S/C12H12N2O3S/c1-9-13-10(8-18-9)6-7-17-12-4-2-11(3-5-12)14(15)16/h2-5,8H,6-7H2,1H3 |
Clé InChI |
QAXAIHBOGAARQY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)CCOC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


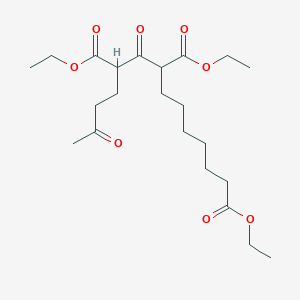

![7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one](/img/structure/B14343736.png)
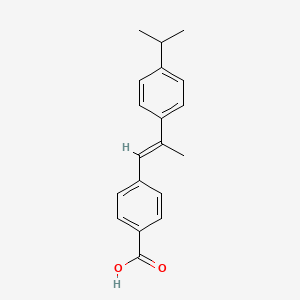
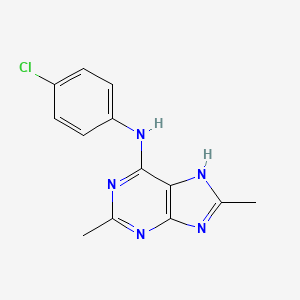
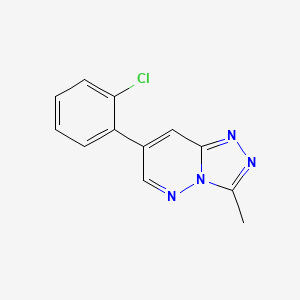


![Benzoic acid, 2-hydroxy-3-methyl-5-[(4-sulfophenyl)azo]-](/img/structure/B14343771.png)
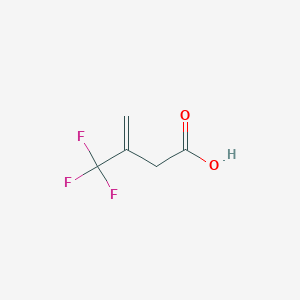
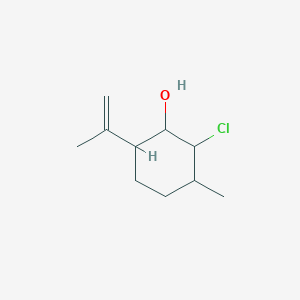
![3-[4-(Thiophen-2-yl)butyl]-1,3-oxazolidin-2-one](/img/structure/B14343782.png)
![2,4-Bis[(aziridine-1-carbonyl)amino]butanoic acid](/img/structure/B14343795.png)
